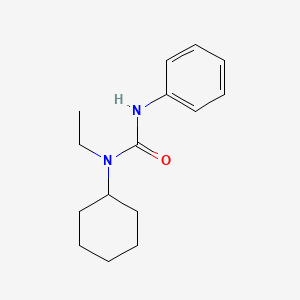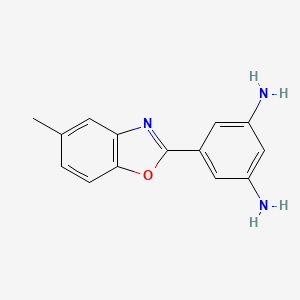![molecular formula C18H24Cl4N2O2 B4406631 N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B4406631.png)
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Descripción general
Descripción
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride: is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a furan ring, a morpholine ring, and a propanamine chain. It is often studied for its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride typically involves multiple steps:
Formation of the Dichlorophenyl-Furan Intermediate: The initial step involves the reaction of 2,5-dichlorobenzaldehyde with furfural in the presence of a base to form the dichlorophenyl-furan intermediate.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under acidic conditions to introduce the morpholine ring.
Formation of the Propanamine Chain: The final step involves the reaction of the intermediate with 3-chloropropanamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of chlorophenyl derivatives.
Substitution: The compound can undergo substitution reactions, especially at the morpholine ring, where nucleophiles can replace the morpholine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Chlorophenyl derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biology:
Enzyme Inhibition: The compound is investigated for its potential to inhibit specific enzymes, which can be useful in studying enzyme functions and developing new drugs.
Cell Signaling: It is used in research to understand cell signaling pathways and their regulation.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It is studied for its potential use in the production of pharmaceutical drugs.
Mecanismo De Acción
The mechanism of action of N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites, influencing cell signaling and physiological responses.
Comparación Con Compuestos Similares
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(4-piperidinyl)-1-propanamine dihydrochloride: This compound has a similar structure but contains a piperidine ring instead of a morpholine ring.
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(4-pyrrolidinyl)-1-propanamine dihydrochloride: This compound features a pyrrolidine ring instead of a morpholine ring.
Uniqueness: The presence of the morpholine ring in N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride imparts unique chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different ring structures.
Propiedades
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O2.2ClH/c19-14-2-4-17(20)16(12-14)18-5-3-15(24-18)13-21-6-1-7-22-8-10-23-11-9-22;;/h2-5,12,21H,1,6-11,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOKIVYMLKXHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride](/img/structure/B4406562.png)
![3-{3-[3-(trifluoromethyl)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B4406567.png)
![5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4406571.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406587.png)
![[4-(Oxolan-2-ylmethylcarbamoyl)phenyl] propanoate](/img/structure/B4406595.png)
![2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406604.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B4406611.png)


![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)
![N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
![N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride](/img/structure/B4406655.png)
